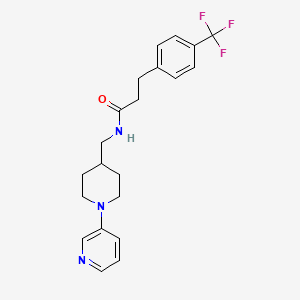

N-((1-(吡啶-3-基)哌啶-4-基)甲基)-3-(4-(三氟甲基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

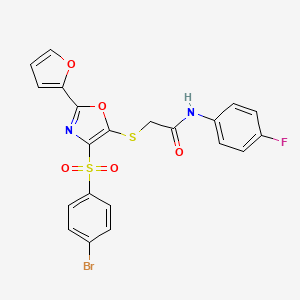

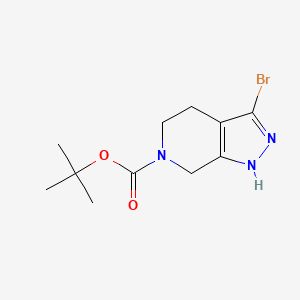

The compound "N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to a piperidine or pyridine scaffold. For instance, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds involves the fusion of chemical fragments from clinically relevant antiepileptic drugs . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation indicates the potential for complex cyclization reactions in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined, revealing protonation on the piperidine ring and the formation of a supramolecular motif . This suggests that the compound of interest may also exhibit interesting structural features, such as specific protonation sites and potential for forming supramolecular structures.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of N-N bonds, as seen in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . Additionally, the presence of amide bonds and aromatic systems in the structure suggests potential for various substitution reactions, hydrogen bonding, and interactions with biological targets.

Physical and Chemical Properties Analysis

Compounds with structural similarities often exhibit a range of physical and chemical properties that can be inferred. For instance, the presence of a trifluoromethyl group, as seen in the synthesis of a glycine transporter 1 inhibitor, suggests the compound may have increased lipophilicity, which could affect its pharmacokinetic profile . The crystal structure analysis of related compounds can also provide information on the compound's solid-state properties, such as stability and intermolecular interactions , .

科学研究应用

甘氨酸转运体抑制

与N-((1-(吡啶-3-基)哌啶-4-基)甲基)-3-(4-(三氟甲基)苯基)丙酰胺在结构上相似的化合物的一个重要应用是它们作为甘氨酸转运体1抑制剂的作用。例如,一种相关化合物,1-甲基-N-(异丙基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺,表现出强效的GlyT1抑制活性,有利的药代动力学特性,并且在大鼠脑脊液中增加了甘氨酸浓度(Yamamoto et al., 2016)。

抗过敏活性

类似的化合物已被探索其潜在的抗过敏特性。一项关于一系列从N-吡啶基丙烯酰胺合成的N-(吡啶-2-基)-3-(哌嗪-1-基)丙酰胺的研究显示,通过被动皮肤过敏反应试验,这些化合物展现出有希望的抗过敏活性(Courant et al., 1993)。

抗血管生成和DNA裂解活性

对N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的研究显示出显著的抗血管生成和DNA裂解活性,表明它们作为抗癌剂的潜力。这些化合物有效地阻止了体内血管形成,并表现出不同的DNA结合和裂解能力(Kambappa et al., 2017)。

腐蚀抑制

与所讨论的化合物密切相关的哌啶衍生物已被研究其对铁的腐蚀抑制性能。量子化学计算和分子动力学模拟被用来研究它们的吸附和抑制效果,展示了在材料科学中的潜在应用(Kaya et al., 2016)。

亲电性去芳构化和螺环化

该化合物的结构类似物已被用于合成螺环哌啶,这对于创造具有生物活性的分子非常有价值。一个例子是用三氟甲磺酸酐处理N-芳基异吡啶酰胺,导致螺环二氢吡啶的形成,这可以进一步转化为螺环哌啶(Arnott et al., 2008)。

属性

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(28)26-14-17-9-12-27(13-10-17)19-2-1-11-25-15-19/h1-4,6-7,11,15,17H,5,8-10,12-14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGXBVFYEKFYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)